molecular formula C18H10F3IN2O4 B4780532 N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B4780532
M. Wt: 502.2 g/mol
InChI Key: VFWRFPBAAYYDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide, commonly known as ITF2357, is a synthetic compound that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

ITF2357 exerts its effects by inhibiting the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, ITF2357 can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
ITF2357 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the proliferation of cancer cells and induces apoptosis in tumor cells. Additionally, ITF2357 has been shown to have antiviral effects against various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of ITF2357 is that it is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ITF2357. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of ITF2357. Additionally, further studies are needed to determine the optimal dosing and administration of ITF2357 in vivo.

Scientific Research Applications

ITF2357 has been studied for its potential use in treating various diseases, including cancer, inflammatory disorders, and viral infections. It has been shown to have anti-inflammatory, anti-tumor, and antiviral properties in preclinical studies.

properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3IN2O4/c19-18(20,21)12-9-10(22)5-6-13(12)23-17(25)16-8-7-15(28-16)11-3-1-2-4-14(11)24(26)27/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRFPBAAYYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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